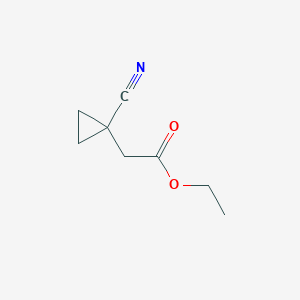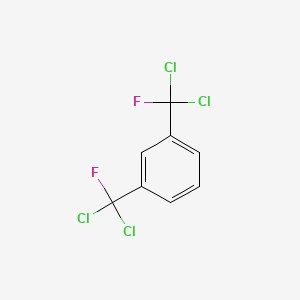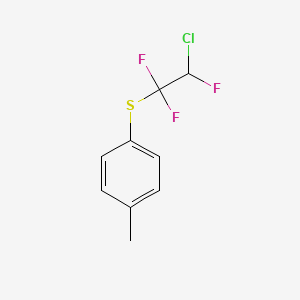
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is notable for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications.
Wirkmechanismus
Target of Action
Fluorinated compounds like this are often used in the pharmaceutical industry due to their unique properties, such as increased lipophilicity, which can enhance their interaction with biological targets .
Mode of Action
It’s worth noting that fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can lead to enhanced potency and selectivity .
Biochemical Pathways
Fluorinated compounds are known to influence a variety of biochemical pathways due to their unique chemical properties .
Pharmacokinetics
Fluorinated compounds are generally known for their improved metabolic stability, which can lead to enhanced bioavailability .
Result of Action
The presence of fluorine atoms in the compound can significantly influence its reactivity and interactions at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene change over time The compound’s stability and degradation are important factors to consider. The temporal changes in the compound’s activity can provide insights into its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. The presence of trifluoromethyl groups can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The compound’s lipophilicity enhances its ability to cross cellular membranes and interact with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific tissues, which is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial production methods may involve the use of more scalable and efficient processes, such as the Swarts reaction, which converts trihalomethyl compounds into trifluoromethyl compounds using antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) .
Analyse Chemischer Reaktionen
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the trifluoromethyl groups would influence the reactivity and stability of the resulting products.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene can be compared to other trifluoromethyl-substituted benzenes, such as:
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to the benzene ring, making it even more electron-withdrawing and reactive.
1,4-Bis(trifluoromethyl)benzene: With two trifluoromethyl groups, this compound is less electron-withdrawing compared to this compound but still exhibits similar reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to other trifluoromethyl-substituted benzenes.
Eigenschaften
IUPAC Name |
1,3,4-trifluoro-2-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXHDWNNCMJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-([(Trifluoromethyl)thio]methyl)pyrrolidine](/img/structure/B6328790.png)

![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)

